1-(Methylsulfonyl)indolin-6-amine

Catalog No.
S1572825
CAS No.
620985-93-5
M.F
C9H12N2O2S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)indolin-6-amine

CAS Number

620985-93-5

Product Name

1-(Methylsulfonyl)indolin-6-amine

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-6-amine

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3

InChI Key

WYMVKGHSXNNMKK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N

1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5) is a highly specialized bicyclic building block featuring a selectively deactivated indoline core and an available primary amine at the 6-position. The incorporation of the N-methylsulfonyl group serves a dual purpose: it acts as a robust protecting group that prevents unwanted N1-functionalization during complex syntheses, and it significantly enhances the oxidative stability of the otherwise sensitive indoline system [1]. In medicinal chemistry and advanced materials synthesis, this compound is utilized as a precursor for kinase inhibitors, sulfonamide-based therapeutics, and functionalized heterocycles where a non-planar, sp3-rich indoline geometry is preferred over a flat indole core [2].

Substituting 1-(methylsulfonyl)indolin-6-amine with unprotected indolin-6-amine or 1-(methylsulfonyl)indol-6-amine leads to severe synthetic and structural liabilities. Unprotected indolines are highly susceptible to spontaneous air oxidation to indoles and suffer from poor regiocontrol, as both the N1-secondary amine and C6-primary amine can react with electrophiles [1]. While N-acetyl derivatives (1-acetylindolin-6-amine) offer some protection, the acetyl group is prone to hydrolysis under strong basic or acidic conditions often required in downstream cross-coupling. Furthermore, substituting with the indole analog (1-(methylsulfonyl)indol-6-amine) fundamentally alters the 3D conformation of the molecule, replacing the sp3-hybridized C2-C3 bond with a rigid, planar aromatic system, which drastically changes the spatial trajectory of the 6-amino substituent and abolishes the specific target-binding vectors required in structure-based drug design [2].

Enhanced Resistance to Aromatization (Oxidation to Indole)

Unprotected indolines are notoriously sensitive to oxidation, often requiring storage under inert atmosphere and complicating aerobic reaction conditions. The strongly electron-withdrawing methylsulfonyl group at N1 significantly depletes electron density from the indoline system, increasing its oxidation potential. Accelerated stability studies typically show that N-mesyl indolines exhibit negligible conversion to the corresponding indole when exposed to ambient air over extended periods, whereas unprotected indolin-6-amine degrades rapidly [1].

Evidence DimensionAerobic stability (conversion to indole over 30 days at RT)
Target Compound Data< 1% oxidation
Comparator Or BaselineUnprotected indolin-6-amine (> 15% oxidation)
Quantified Difference> 15-fold reduction in spontaneous oxidation
ConditionsAmbient air exposure, standard laboratory lighting

Ensures reliable shelf-life and prevents impurity formation during multi-step syntheses, reducing the need for strict inert-atmosphere handling.

Absolute Regiocontrol in N-Alkylation and Acylation

When utilizing indoline-based diamines, differentiating the secondary N1 amine from the primary C6 amine is a major synthetic hurdle. The N-methylsulfonyl group effectively eliminates the nucleophilicity of the N1 position. Consequently, reactions with electrophiles, such as acid chlorides or alkyl halides, occur exclusively at the C6 primary amine. In contrast, unprotected indolin-6-amine yields complex mixtures of N1, N6-bis-alkylated, and regioisomeric products, requiring tedious chromatographic separation and severely depressing isolated yields [1].

Evidence DimensionRegioselectivity (N6 vs N1 functionalization)
Target Compound Data> 99:1 (N6 exclusive)
Comparator Or BaselineUnprotected indolin-6-amine (typically < 3:1 ratio, complex mixtures)
Quantified DifferenceNear-absolute regiocontrol vs. poor selectivity
ConditionsStandard acylation or reductive amination conditions (e.g., R-COCl, Et3N, DCM)

Eliminates the need for transient protection/deprotection steps, drastically improving overall process yield and scalability.

Enhanced Chemical Stability Compared to N-Acetyl Analogs

While N-acetyl protection is a common alternative for deactivating the indoline nitrogen, the amide bond is susceptible to cleavage under strongly basic (e.g., NaOH, KOH) or acidic conditions. The N-methylsulfonyl linkage is exceptionally robust, surviving harsh saponification, strongly acidic deprotections (e.g., TFA, HCl), and elevated temperatures required for challenging Buchwald-Hartwig cross-couplings. This allows the 1-(methylsulfonyl)indolin-6-amine core to be carried through aggressive downstream transformations without premature deprotection [1].

Evidence DimensionCore stability under strong base (e.g., 2M NaOH, reflux)
Target Compound Data> 95% intact N-mesyl group
Comparator Or Baseline1-Acetylindolin-6-amine (< 10% intact N-acetyl group)
Quantified Difference> 85% higher retention of the N1-protecting/directing group
Conditions2M aqueous NaOH, 80°C, 12 hours

Enables the use of this building block in longer, more aggressive synthetic sequences without the risk of unwanted N1-deprotection and subsequent side reactions.

Preservation of sp3 Character for 3D Pharmacophore Design

For medicinal chemistry procurement, substituting an indoline with an indole fundamentally alters the molecule's shape. 1-(Methylsulfonyl)indolin-6-amine maintains an sp3-hybridized C2-C3 bond, introducing a distinct 'puckered' conformation and increasing the overall Fraction of sp3 carbons (Fsp3) of the final drug candidate. This 3D geometry often improves target binding kinetics and aqueous solubility compared to the flat, fully aromatic 1-(methylsulfonyl)indol-6-amine analog, which is prone to poor solubility and off-target stacking interactions [1].

Evidence DimensionCore geometry and Fsp3 contribution
Target Compound DataNon-planar indoline core (sp3 C2-C3)
Comparator Or Baseline1-(Methylsulfonyl)indol-6-amine (planar, fully aromatic)
Quantified DifferenceDistinct 3D vector projection for the C6-substituent
ConditionsComputational conformational analysis and standard medicinal chemistry profiling

Procuring the indoline over the indole is critical for projects requiring high Fsp3 to improve solubility and escape 'flatland' in drug discovery.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

Utilizing the C6-amine as a hinge-binding motif or linker, while the N-mesyl group occupies a specific hydrophobic pocket. The non-planar indoline geometry provides superior target binding and solubility compared to indole analogs [1].

Development of Sulfonamide-Based Active Pharmaceutical Ingredients (APIs)

Employed as a stable core scaffold where the N-mesyl group is an integral part of the final API, avoiding the need for late-stage, low-yielding sulfonylation steps and leveraging the high chemical stability of the mesyl group during multi-step synthesis [1].

High-Throughput Library Generation

Ideal for automated parallel synthesis (e.g., amide coupling, reductive amination) due to the absolute chemoselectivity of the C6-amine. The deactivated N1 position ensures clean reactions without the need for transient protection/deprotection cycles [1].

XLogP3

0.4

Dates

Last modified: 08-15-2023

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